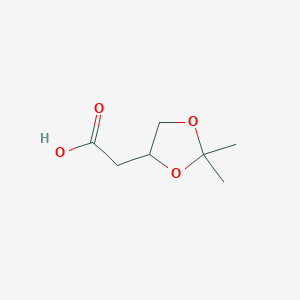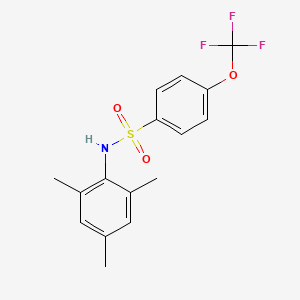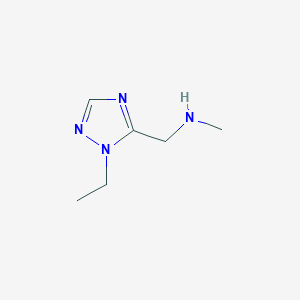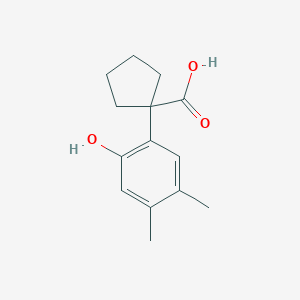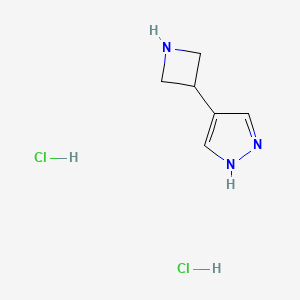
4-(azetidin-3-yl)-1H-pyrazoledihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride is a heterocyclic compound that contains both azetidine and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor . This approach not only reduces the cost but also minimizes the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction of azetidinones can regenerate the azetidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminium hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include azetidinones, reduced azetidines, and various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of 4-(azetidin-3-yl)-1H-pyrazoledihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to mimic the structure of natural amino acids, allowing the compound to interact with enzymes and receptors in the body. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A saturated heterocyclic compound containing three carbon atoms and one nitrogen atom.
4-(Azetidin-3-yl)benzonitrile hydrochloride: Another compound containing the azetidine ring, used in similar applications.
Uniqueness
4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride is unique due to the presence of both azetidine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C6H11Cl2N3 |
|---|---|
Molekulargewicht |
196.07 g/mol |
IUPAC-Name |
4-(azetidin-3-yl)-1H-pyrazole;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5(2-7-1)6-3-8-9-4-6;;/h3-5,7H,1-2H2,(H,8,9);2*1H |
InChI-Schlüssel |
GKGNRUXFABTYIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CNN=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide](/img/structure/B13582088.png)
![[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
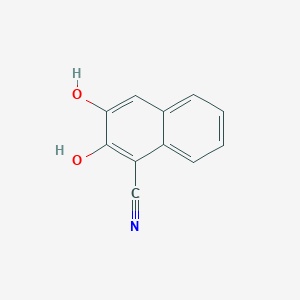
![Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid](/img/structure/B13582107.png)
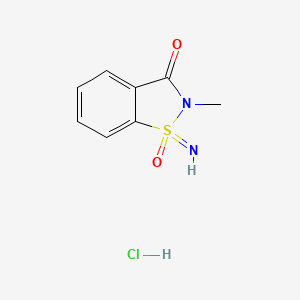
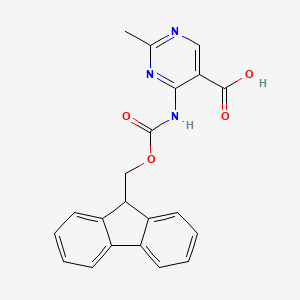
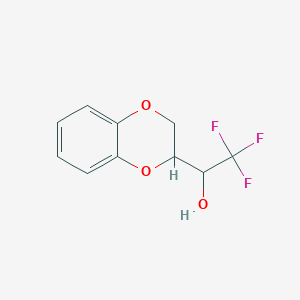
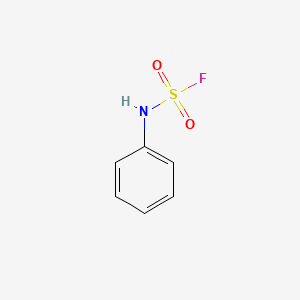
![rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans](/img/structure/B13582137.png)
